molecular formula C22H20ClN3O4S2 B13378826 methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13378826
M. Wt: 490.0 g/mol
InChI Key: WGACGTTTWOVEHV-YSURURNPSA-N
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Description

Methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The key steps include the formation of the pyrimidinylidene and benzothiophene rings, followed by their coupling. Typical reaction conditions involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound might inhibit a particular enzyme or receptor, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Biological Activity

Methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • A benzothiophene core.
  • A diazinane moiety with dioxo and sulfanylidene functionalities.
  • A chlorinated phenyl group , which may contribute to its biological activity.

The molecular formula is C21H20ClN3O3SC_{21}H_{20}ClN_3O_3S with a molecular weight of approximately 425.87 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Inhibition : Similar compounds have shown efficacy in inhibiting cytokines involved in inflammatory processes. For instance, VX-765, a related compound, has demonstrated significant inhibition of interleukin (IL)-1β and IL-18 release in vitro and reduced inflammation in vivo models .
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which may play a role in reducing oxidative stress in various biological systems.
  • Enzyme Modulation : The presence of the diazinane structure suggests potential interactions with various enzymes, potentially leading to modulation of metabolic pathways.

In Vitro Studies

In vitro studies have assessed the effects of this compound on various cell lines:

  • Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Inflammatory Response : It demonstrated the ability to reduce the secretion of pro-inflammatory cytokines in stimulated immune cells.

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential:

  • Rheumatoid Arthritis Model : Administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.
  • Skin Inflammation Model : It showed promise in alleviating symptoms associated with dermatitis.

Data Tables

Study TypeModel UsedKey Findings
In VitroCancer Cell LinesDose-dependent cytotoxicity observed
In VitroImmune CellsReduced IL-1β and IL-18 secretion
In VivoRheumatoid ArthritisDecreased joint inflammation
In VivoSkin InflammationAlleviated symptoms of dermatitis

Case Studies

  • Case Study 1 : A study involving VX-765 highlighted its effectiveness in reducing cytokine levels in patients with rheumatoid arthritis. Similar mechanisms may be expected for this compound based on structural similarities .
  • Case Study 2 : Research on related compounds indicated that modifications to the benzothiophene structure could enhance anti-inflammatory activity. This suggests that further optimization of this compound could yield more potent derivatives.

Properties

Molecular Formula

C22H20ClN3O4S2

Molecular Weight

490.0 g/mol

IUPAC Name

methyl 2-[(E)-[1-(3-chloro-4-methylphenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20ClN3O4S2/c1-11-7-8-12(9-15(11)23)26-20(28)14(18(27)25-22(26)31)10-24-19-17(21(29)30-2)13-5-3-4-6-16(13)32-19/h7-10,28H,3-6H2,1-2H3,(H,25,27,31)/b24-10+

InChI Key

WGACGTTTWOVEHV-YSURURNPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/C3=C(C4=C(S3)CCCC4)C(=O)OC)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=S)C=NC3=C(C4=C(S3)CCCC4)C(=O)OC)O)Cl

Origin of Product

United States

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